Species-Specific Agonist Potency: Human Neuropeptide S Is Three-Fold Less Potent than Rodent Orthologs at the Human NPS Receptor
Human Neuropeptide S (NPS) demonstrates a significantly different potency for intracellular calcium mobilization at the human NPS receptor (NPSR) compared to its mouse and rat orthologs. The EC50 for human NPS is 9.4 nM, whereas mouse NPS and rat NPS exhibit EC50 values of 3.0 nM and 3.2 nM, respectively, in the same HEK293 cell-based assay expressing the human receptor [1]. This quantifiable, three-fold lower potency of the human peptide must be accounted for in assay design and cross-species data interpretation.
| Evidence Dimension | Agonist potency for intracellular calcium mobilization at human NPSR |
|---|---|
| Target Compound Data | EC50 = 9.4 nM |
| Comparator Or Baseline | Mouse NPS: EC50 = 3.0 nM; Rat NPS: EC50 = 3.2 nM |
| Quantified Difference | ~3.1-fold lower potency for human NPS vs. mouse NPS; ~2.9-fold lower potency vs. rat NPS |
| Conditions | HEK293 cells stably expressing the recombinant human NPS receptor; intracellular Ca2+ mobilization assay |
Why This Matters
Accurate potency determination is critical for calculating working concentrations in functional assays and for translating in vitro findings to in vivo dosing regimens.
- [1] Xu YL, et al. Neuropeptide S: a neuropeptide promoting arousal and anxiolytic-like effects. Neuron. 2004;43(4):487-97. View Source
